1-[(6-Bromoquinazolin-4-yl)amino]propan-2-ol
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Overview
Description
1-[(6-Bromoquinazolin-4-yl)amino]propan-2-ol is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system This specific compound is characterized by the presence of a bromo group at the 6th position of the quinazoline ring and an amino group linked to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Bromoquinazolin-4-yl)amino]propan-2-ol typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or other suitable reagents.
Amination: The amino group is introduced through nucleophilic substitution reactions, where an appropriate amine reacts with the bromoquinazoline intermediate.
Attachment of the Propanol Chain: The final step involves the reaction of the aminoquinazoline intermediate with a propanol derivative, typically under basic conditions, to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[(6-Bromoquinazolin-4-yl)amino]propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of a de-brominated quinazoline derivative.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH), and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated quinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(6-Bromoquinazolin-4-yl)amino]propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(6-Bromoquinazolin-4-yl)amino]propan-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-[(6-Bromoquinazolin-4-yl)(ethyl)amino]ethan-1-ol: A similar compound with an ethylaminoethanol chain instead of a propanol chain.
6-Bromoquinazoline: The parent compound without the amino and propanol groups.
Uniqueness
1-[(6-Bromoquinazolin-4-yl)amino]propan-2-ol is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development efforts.
Properties
IUPAC Name |
1-[(6-bromoquinazolin-4-yl)amino]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c1-7(16)5-13-11-9-4-8(12)2-3-10(9)14-6-15-11/h2-4,6-7,16H,5H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FREOYAOHSYZQBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC=NC2=C1C=C(C=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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